molecular formula C13H11F4N5O2 B6290132 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% CAS No. 2361935-10-4

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98%

Cat. No. B6290132
CAS RN: 2361935-10-4
M. Wt: 345.25 g/mol
InChI Key: GWTPRYVHJTYEPO-UHFFFAOYSA-N
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Description

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% (4-ATF-NMEB) is a novel fluorinated benzamide derivative with a wide range of applications in organic synthesis and scientific research. 4-ATF-NMEB is a colorless, non-volatile, and thermally stable compound with a boiling point of 295-297°C. It is synthesized through a two-step reaction involving the reaction of 4-azido-2,3,5,6-tetrafluoro-benzoic acid (4-ATF-BA) with 2-methacrylamidoethyl amine (2-MAEA). This compound has been widely studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biomedical research.

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% has been used for a variety of applications in scientific research. It has been used as a reagent in organic synthesis for the synthesis of novel compounds and as a catalyst for a variety of reactions. It has also been used in medicinal chemistry for the synthesis of drug molecules and in biochemistry for the study of enzyme-substrate interactions. In addition, 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% has been used in biomedical research for the study of gene expression and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% is not yet fully understood. However, it is believed that the azido group in the molecule is responsible for its reactivity. The azido group is capable of forming an unstable intermediate with the substrate, which can then be further reacted with other molecules. This reaction can occur in a variety of ways, depending on the nature of the substrate and the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% are not yet fully understood. However, studies have shown that it can have an inhibitory effect on certain enzymes and can also affect the activity of certain proteins. In addition, 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% has been found to be toxic to certain cell lines and has been shown to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% in laboratory experiments has several advantages. It is a stable compound with a wide range of applications and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and should be handled with caution. In addition, it is not soluble in water and must be used in a solvent system.

Future Directions

The potential applications of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% are still being explored. Some potential future directions include its use in drug design and development, in the study of protein-protein interactions, and in the study of gene regulation. In addition, 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, further research is needed to understand the biochemical and physiological effects of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% and its mechanism of action.

Synthesis Methods

The synthesis of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, 98% is a two-step reaction. First, 4-ATF-BA is reacted with 2-MAEA in the presence of a catalyst to form the desired product. The reaction is conducted in a sealed tube at a temperature of 90°C for 1 hour. The reaction mixture is then cooled to room temperature and the product is extracted with ethyl acetate. The product is then purified by column chromatography and recrystallized from ethanol.

properties

IUPAC Name

4-azido-2,3,5,6-tetrafluoro-N-[2-(2-methylprop-2-enoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N5O2/c1-5(2)12(23)19-3-4-20-13(24)6-7(14)9(16)11(21-22-18)10(17)8(6)15/h1,3-4H2,2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTPRYVHJTYEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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